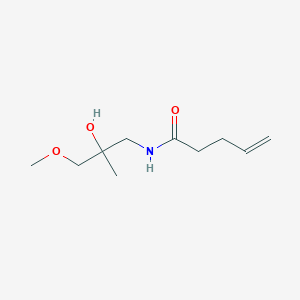

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, angiogenesis, and inflammation. HET0016 has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and stroke.

Aplicaciones Científicas De Investigación

- Pent-4-enamide has shown promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It may serve as a potential lead compound for developing new antibiotics or antifungal agents .

- Pent-4-enamide derivatives have been explored for their ability to selectively bind zinc ions. These compounds can act as fluorescent sensors, detecting zinc in biological samples. Such receptors are valuable for studying zinc-related processes in cells and tissues .

- The 2-hydroxy-4-methoxy-substituted derivative of pent-4-enamide has demonstrated significant antiproliferative activity against various cancer cell lines. Its low micromolar concentration range (IC~50~ = 2.2–4.4 µM) makes it a potential candidate for further cancer research .

- Pent-4-enamide derivatives have been utilized in the synthesis of spiropyran-based receptors. These compounds undergo reversible photoisomerization, making them useful for designing photoregenerable systems. Applications include molecular switches and sensors .

- Pent-4-enamide serves as a versatile building block in organic synthesis. Researchers have used it to create novel compounds with diverse functionalities. For instance, it has been employed in the preparation of spirochromenes and benzohydrazides .

- Pent-4-enamide derivatives can be modified to incorporate fluorescent or radioactive tags. These labeled compounds act as biological probes for imaging studies. Researchers investigate their distribution, uptake, and interactions within living organisms .

Antimicrobial Activity

Zinc-Selective Fluorescent Receptors

Antiproliferative Effects

Spiropyran-Based Photoregenerable Receptors

Organic Synthesis and Chemical Transformations

Biological Probes and Imaging Agents

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGFMGDWOCUSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC=C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)

![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)